4-(3-Cyanobenzoyl)isoquinoline
CAS No.: 1187166-36-4
Cat. No.: VC2819630
Molecular Formula: C17H10N2O
Molecular Weight: 258.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1187166-36-4 |
|---|---|
| Molecular Formula | C17H10N2O |
| Molecular Weight | 258.27 g/mol |
| IUPAC Name | 3-(isoquinoline-4-carbonyl)benzonitrile |
| Standard InChI | InChI=1S/C17H10N2O/c18-9-12-4-3-6-13(8-12)17(20)16-11-19-10-14-5-1-2-7-15(14)16/h1-8,10-11H |
| Standard InChI Key | QQTDKPKPKDTUJM-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=NC=C2C(=O)C3=CC=CC(=C3)C#N |
| Canonical SMILES | C1=CC=C2C(=C1)C=NC=C2C(=O)C3=CC=CC(=C3)C#N |
Introduction
Chemical Properties and Structure
Structural Features and Reactivity
The structural composition of 4-(3-Cyanobenzoyl)isoquinoline endows it with specific chemical and physical properties that influence its behavior in biological systems and chemical reactions. The isoquinoline core provides a rigid, planar aromatic system with a basic nitrogen atom that can participate in hydrogen bonding and acid-base interactions. The carbonyl group serves as a hydrogen bond acceptor and represents a reactive site for nucleophilic additions.
The cyano group on the benzoyl moiety is particularly significant as it:
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Acts as a strong electron-withdrawing group, affecting the electronic distribution across the molecule
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Provides an additional site for hydrogen bonding interactions
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Can be transformed into other functional groups (amides, amines, carboxylic acids) through appropriate chemical reactions
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May enhance binding affinity to specific biological targets through polar interactions
These structural features collectively contribute to the compound's potential utility in medicinal chemistry and synthetic applications.
Synthesis Methods for 4-(3-Cyanobenzoyl)isoquinoline
Functionalization Strategies for Position 4
For the specific functionalization of the isoquinoline at position 4, several modern synthetic approaches could be considered:
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Direct C-H functionalization methods using transition metal catalysts (Pd, Rh, Ir) to selectively activate the C-4 position
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Halogenation at C-4 followed by cross-coupling reactions (Suzuki, Negishi, or Sonogashira) to introduce the benzoyl moiety
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Directed metalation using appropriate directing groups, followed by electrophilic trapping
Research on related compounds suggests that [3+2] cycloaddition reactions might also be adaptable for the synthesis of functionalized isoquinolines . These cycloaddition approaches have been successfully employed for the synthesis of pyrrolo[1,2-a]quinoline and pyrrolo[2,1-a]isoquinoline derivatives .
| Synthetic Approach | Key Steps | Advantages | Challenges |
|---|---|---|---|
| Traditional followed by Functionalization | 1. Isoquinoline core synthesis 2. C-4 functionalization 3. Introduction of 3-cyanobenzoyl | Well-established methods | Multiple steps, selectivity issues |
| Direct C-H Acylation | Palladium or rhodium-catalyzed acylation at C-4 | More direct approach | Catalyst requirements, regioselectivity |
| Cycloaddition Strategy | Adaptation of [3+2] cycloaddition methods | Potential for stereocontrol | Complex starting materials |
Current Research Status and Future Directions
Current Research Status
The commercial availability of 4-(3-Cyanobenzoyl)isoquinoline with high purity standards indicates ongoing interest in this compound . Current research on related isoquinoline derivatives focuses on:
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Development of efficient synthetic methods for functionalized isoquinolines
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Investigation of biological activities, particularly as enzyme inhibitors
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Structure-activity relationship studies to optimize pharmacological properties
Research on triazolo[3,4-a]isoquinoline derivatives has demonstrated promising results in terms of EGFR inhibition, with some compounds showing greater potency than established chemotherapeutic drugs . These findings suggest potential directions for research on 4-(3-Cyanobenzoyl)isoquinoline.
Future Research Perspectives
Several promising avenues for future research on 4-(3-Cyanobenzoyl)isoquinoline include:
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Comprehensive biological screening to identify potential therapeutic applications
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Development of more efficient synthetic routes, particularly focusing on regioselective functionalization
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Creation of derivative libraries to establish structure-activity relationships
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Investigation of physical properties and potential applications in materials science
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Computational studies to predict binding modes with biological targets
Table 3: Proposed Research Directions for 4-(3-Cyanobenzoyl)isoquinoline
| Research Area | Specific Investigations | Potential Impact |
|---|---|---|
| Biological Activity | Screening against cancer cell lines, microbial pathogens, and enzyme targets | Discovery of novel therapeutic leads |
| Synthetic Methodology | Development of efficient, scalable synthesis routes | Improved accessibility for research and development |
| Structure Modification | Creation of analog libraries with variations in substitution pattern | Enhanced understanding of structure-activity relationships |
| Materials Science | Exploration of photophysical properties and coordination behavior | New applications in sensing or catalysis |
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